REACTION_CXSMILES
|
[CH2:1]([Cl:3])Cl.CCC(C1O[C@]2(OC3CC=C(C)[C@@H](OC4O[C@@H](C)[C@H](OC5O[C@@H](C)[C@H](O)[C@@H](OC)C5)[C@@H](OC)C4)[C@@H](C)C=C[CH:26]=[C:27]4COC5[C@H](O)C(C)=[CH:33][CH:32]([C:38]([O:40][C@@H](C3)C2)=[O:39])[C@:31]45O)C=C[C@@H]1C)C.C([OH:69])(C)C.CCC([C@H]1O[C@]2(O[C@@H]3CC=C(C)[C@@H](O[C@@H]4O[C@@H](C)[C@H](O[C@@H]5O[C@@H](C)[C@H](O)[C@@H](OC)C5)[C@@H](OC)C4)[C@@H](C)C=CC=C4CO[C@@H]5[C@H](O)C(C)=C[C@@H](C(O[C@@H](C3)C2)=O)[C@]45O)C=C[C@@H]1C)C>C1C=CC=CC=1>[Cl:3][C:1]1[CH:26]=[CH:27][CH:31]=[C:32]([C:38]([O:40][OH:69])=[O:39])[CH:33]=1
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCC(C)C1[C@H](C=C[C@@]2(O1)C[C@@H]3CC(O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\COC5[C@@]4(C(C=C([C@H]5O)C)C(=O)O3)O)C)OC6C[C@@H]([C@H]([C@@H](O6)C)OC7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCC(C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C
|
Name
|
1a
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
B1b-8,9-epoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-30 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred under nitrogen at -70° C. for two hours and at -30° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is placed in a test tube
|
Type
|
CUSTOM
|
Details
|
fitted with a septum
|
Type
|
CUSTOM
|
Details
|
immersed in a dry ice acetone bath
|
Type
|
WAIT
|
Details
|
Then the reaction mixture was placed in an ice bath for 4 hr
|
Duration
|
4 h
|
Type
|
WAIT
|
Details
|
and in a refrigerator for 2 days
|
Duration
|
2 d
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=CC=C1)C(=O)OO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.7 mg | |
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |